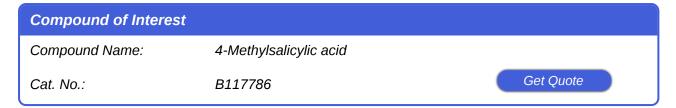


4-Methylsalicylic Acid: A Technical Overview of its Synthesis and Occurrence

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Introduction

4-Methylsalicylic acid (4-MSA), also known as 2-hydroxy-4-methylbenzoic acid or m-cresotic acid, is an aromatic organic compound with the chemical formula C₈H₈O₃.[1][2] It is a white solid crystalline powder soluble in basic water and polar organic solvents.[1] As a derivative of salicylic acid, it possesses anti-inflammatory and analgesic properties and serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[3] This technical guide provides an in-depth exploration of the discovery and natural occurrence of **4-Methylsalicylic acid**, with a focus on its synthetic origins and a detailed examination of its manufacturing processes.

Discovery and Synthesis

While the precise historical moment of the first synthesis of **4-Methylsalicylic acid** is not definitively documented in readily available literature, its structural relationship to salicylic acid and the development of relevant synthetic reactions in the 19th century suggest its initial preparation likely occurred during that period. The compound is primarily known as a synthetic molecule, with its commercial production established by the late 20th century.[1]

Two primary synthetic routes are utilized for the industrial production of **4-Methylsalicylic acid**:

• Kolbe-Schmitt Carboxylation of p-Cresol: This is the most common method, involving the carboxylation of sodium para-cresolate.[1]



 Hydroxylation of 4-Methylbenzoic Acid: This method involves the introduction of a hydroxyl group to 4-methylbenzoic acid.[1]

Chemical Properties

Property	Value	Reference
CAS Number	50-85-1	[1][4]
Molecular Formula	C ₈ H ₈ O ₃	[1]
Molar Mass	152.15 g⋅mol ⁻¹	[1][2]
Appearance	White to greyish-beige powder	
Melting Point	173-178 °C	_
Boiling Point	315.2 °C at 760 mmHg	_
Solubility	Soluble in basic water and polar organic solvents.	[1]

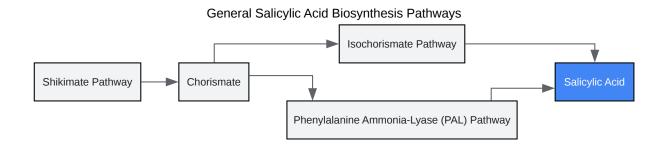
Natural Occurrence and Biosynthesis

Despite the widespread natural occurrence of salicylic acid and its derivatives in plants and microorganisms, there is a notable lack of evidence for the natural occurrence of **4-Methylsalicylic acid**.[5][6] Its isomer, 6-methylsalicylic acid, is a well-known fungal secondary metabolite produced via a polyketide synthase pathway.[1] However, no analogous biosynthetic pathway has been identified for **4-Methylsalicylic acid** in any organism to date. The consensus in the scientific literature is that **4-Methylsalicylic acid** is a synthetic compound.

The general biosynthesis of salicylic acid in plants and bacteria originates from the shikimate pathway, leading to chorismate, which can then be converted to salicylic acid through two primary pathways: the isochorismate pathway and the phenylalanine ammonia-lyase pathway.

[6]





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A simplified diagram of the general biosynthetic pathways of salicylic acid.

Experimental Protocols Synthesis of 4-Methylsalicylic Acid via Kolbe-Schmitt Reaction of p-Cresol

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction as applied to cresols.[7]

Materials:

- p-Cresol
- Sodium ethyl carbonate
- Carbon dioxide (high pressure)
- Hydrochloric acid
- Water
- Autoclave reactor with stirrer and heating capabilities

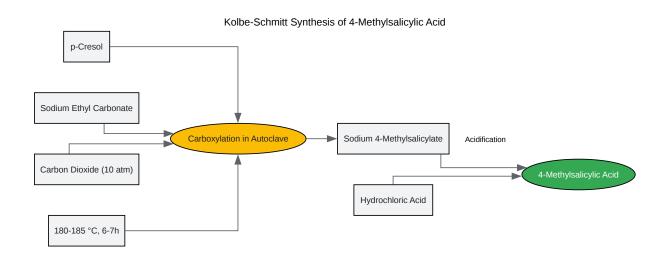
Procedure:

 Reactant Charging: In a high-pressure autoclave, charge p-cresol and sodium ethyl carbonate. A reactant ratio of 1.5-2 moles of p-cresol to 1 mole of sodium ethyl carbonate is



recommended for optimal yield.[7]

- Purging and Pressurization: Seal the autoclave and purge it twice with carbon dioxide to remove air. Pressurize the autoclave with carbon dioxide to 10 atm.[7]
- Reaction: While stirring, heat the reaction mixture to 180-185 °C over 4 hours. Maintain these conditions for a total of 6-7 hours.[7]
- Cooling and Depressurization: After the reaction is complete, stop the heating and stirring and allow the autoclave to cool to room temperature. Carefully vent the excess carbon dioxide.
- Work-up: Treat the solid reaction mixture with water to dissolve the sodium salt of 4-Methylsalicylic acid. Unreacted p-cresol can be recovered at this stage.
- Precipitation: Acidify the aqueous phase with hydrochloric acid to a pH of 1-2 to precipitate
 the crude 4-Methylsalicylic acid.
- Purification: Collect the precipitate by filtration and wash with cold water. The crude product
 can be further purified by recrystallization from hot water or a suitable organic solvent to yield
 pure 4-Methylsalicylic acid.





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Workflow for the synthesis of **4-Methylsalicylic acid** via the Kolbe-Schmitt reaction.

Synthesis of 4-Methylsalicylic Acid via Hydroxylation of 4-Methylbenzoic Acid

The synthesis of **4-Methylsalicylic acid** through the hydroxylation of 4-methylbenzoic acid is a known industrial method.[1] However, detailed public-domain experimental protocols for this specific transformation are not readily available. The process generally involves the use of a suitable oxidizing agent and catalyst to introduce a hydroxyl group ortho to the carboxylic acid group on the 4-methylbenzoic acid ring.

Conclusion

4-Methylsalicylic acid is a commercially important aromatic compound with valuable applications in the pharmaceutical and chemical industries. Its discovery is rooted in the history of synthetic organic chemistry, and it is not considered to be a naturally occurring product. The primary method for its industrial production is the Kolbe-Schmitt carboxylation of p-cresol, a process that has been optimized for high-yield and regioselective synthesis. Further research into novel and more sustainable synthetic methodologies, such as catalytic hydroxylation, continues to be an area of interest for improving the efficiency and environmental footprint of **4-Methylsalicylic acid** production.

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